Home > Products > Screening Compounds P52145 > (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
(2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone - 1448065-55-1

(2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Catalog Number: EVT-3038922
CAS Number: 1448065-55-1
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,3-Difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

  • Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor investigated for treating type 2 diabetes. It was found to be rapidly absorbed in rats, dogs, and humans, with its primary metabolic pathway being hydroxylation at the 5’ position of the pyrimidine ring. [, ]

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: [18F]T-401 is a PET imaging agent developed for Monoacylglycerol Lipase (MAGL). It exhibits reversible binding to MAGL and shows high uptake in MAGL-rich brain regions. []
  • Relevance: This compound shares the piperazine ring and thiazole moiety with (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone. The presence of these features in a PET imaging agent highlights their potential for targeting specific enzymes or receptors in the brain. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

  • Compound Description: Compound 8 is a highly selective 5-HT1A receptor inhibitor with a binding constant of 1.2 nM. []
  • Relevance: This compound exhibits a strong structural similarity to (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone by sharing the 2-methoxyphenylpiperazine moiety. The difference lies in the linker and the terminal group. Both compounds demonstrate the significance of this moiety in achieving high affinity for specific receptors, emphasizing its relevance in medicinal chemistry. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)

  • Compound Description: Compound 10 is another selective 5-HT1A receptor inhibitor, similar in structure to Compound 8 but with lower binding affinity (Ki = 21.3 nM). []
  • Relevance: Like Compound 8, this compound also shares the 2-methoxyphenylpiperazine moiety with (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, emphasizing the importance of this group for targeting the 5-HT1A receptor. The variation in binding affinity between Compounds 8 and 10 suggests that modifications to the linker and terminal groups can significantly impact activity, providing valuable insight into structure-activity relationships for this class of compounds. []

N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides

  • Compound Description: This series of compounds represents highly potent and selective dopamine D3 receptor antagonists. The study highlights the significance of the 2,3-dichloro- or 2-methoxyphenyl substitution on the piperazine ring for enhancing D3 receptor affinity and selectivity. []
  • Relevance: The presence of the substituted phenylpiperazine moiety links this class of compounds to (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone. Both showcase how modifications on the phenyl ring attached to the piperazine can significantly influence receptor selectivity and binding affinity, offering valuable insights for designing targeted therapeutics. []

[4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

  • Compound Description: RG1678 is a potent and selective GlyT1 inhibitor that demonstrated beneficial effects in schizophrenic patients in a phase II clinical trial. []
  • Relevance: RG1678, while possessing a distinct core structure, shares the piperazine ring and methanone linker with (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone. This highlights the broad applicability of these structural motifs in developing CNS-active drugs, although targeting different mechanisms. []

4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide (WC-10)

  • Compound Description: WC-10 is a high-affinity and selective dopamine D3 receptor antagonist. It exhibits a 66-fold higher affinity for human D3 receptors over D2 receptors. []
  • Relevance: This compound shares the 4-(2-methoxyphenyl)piperazin-1-yl)butyl moiety with (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone. Its effectiveness as a D3 receptor antagonist underscores the significance of this specific structural motif in achieving high affinity and selectivity for dopamine receptors, making it relevant for understanding the structure-activity relationships of similar compounds. []

[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)

  • Compound Description: [11C]BAK4-51 was designed as a potential PET radioligand for dopamine D3 receptors but was ineffective due to its high affinity for brain efflux transporters. []
  • Relevance: Despite its limitations, this compound shares the (4-(2-methoxyphenyl)piperazin-1-yl)butyl fragment with (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone. The presence of this shared motif highlights its potential for developing brain-penetrant compounds, although careful consideration of efflux transporter interactions is crucial. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: TZB-30878 is a novel therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS) possessing dual 5-HT1A agonism and 5-HT3 antagonism effects. []
  • Relevance: While the core structure differs significantly from (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, both compounds share the piperazine ring as a key structural element. This emphasizes the versatility of piperazine-containing compounds in targeting diverse therapeutic areas. []

(2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone

  • Compound Description: This benzoylindole is a positional isomer of RCS-4 ((4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone) and was identified as a potential cannabimimetic compound found in unregulated herbal products. []
  • Relevance: While structurally distinct from (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, it shares the 2-methoxyphenyl methanone motif, highlighting the potential of this chemical group in designing compounds with activity at cannabinoid receptors, albeit through different mechanisms or binding modes. []

1-(5-Fluoropentyl1H-indol-3-yl)-(naphthalene-1-yl)methanone (AM-2201)

  • Compound Description: AM-2201 is a known cannabinoid receptor agonist identified as an adulterant in herbal products alongside (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone. []
  • Relevance: Though structurally dissimilar to (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, its presence alongside the related benzoylindole emphasizes the continued emergence and potential health risks associated with novel psychoactive substances, emphasizing the need for continued research and monitoring of these compounds. []

N-(5-Benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714)

  • Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative with anti-atopic dermatitis activity. It primarily undergoes CYP3A4-mediated metabolism, including an unusual C-demethylation. [, ]
  • Relevance: KRO-105714 shares the 2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol moiety with (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, highlighting the importance of this fragment in designing bioactive compounds. The identification of a C-demethylation metabolic pathway for KRO-105714 provides valuable insights into the potential metabolic fate of similar compounds. [, ]

[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (26)

  • Compound Description: Compound 26 is a competitive tyrosinase inhibitor with antimelanogenic effects, exhibiting higher potency than the reference compound kojic acid. []
  • Relevance: While the core structure differs from (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, both compounds share the substituted piperazine ring and methanone linker. This highlights the common use of these structural elements in designing enzyme inhibitors and modulating biological pathways. []

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

  • Compound Description: LDK1229 is a selective cannabinoid CB1 receptor inverse agonist with potential anti-obesity properties. It exhibits structural similarity to rimonabant but with a distinct benzhydryl piperazine scaffold. []
  • Relevance: Although it lacks the thiazole ring present in (2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, LDK1229 features a substituted piperazine ring connected to a methanone linker, emphasizing the versatility of this structural motif for targeting CB1 receptors. This comparison highlights the adaptability of piperazine derivatives in medicinal chemistry for diverse therapeutic applications. []

Properties

CAS Number

1448065-55-1

Product Name

(2-Methoxyphenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

IUPAC Name

(2-methoxyphenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5

InChI

InChI=1S/C19H19N3O2S2/c1-24-17-5-3-2-4-15(17)18(23)21-7-9-22(10-8-21)19-20-16(13-26-19)14-6-11-25-12-14/h2-6,11-13H,7-10H2,1H3

InChI Key

NGZBMELZTZELMY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.